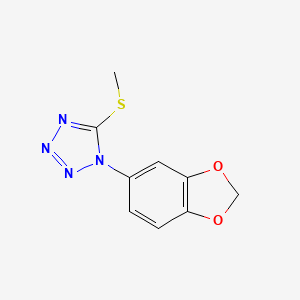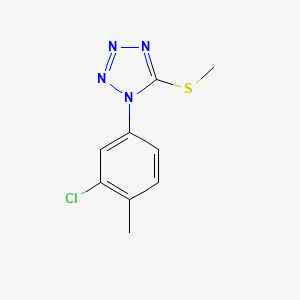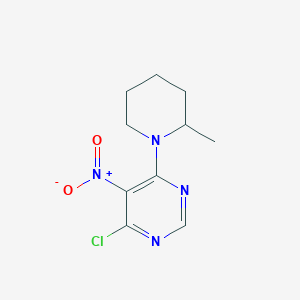
4-chloro-6-(2-methyl-1-piperidinyl)-5-nitropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-(2-methyl-1-piperidinyl)-5-nitropyrimidine (CMPN) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPN is a heterocyclic compound that contains a pyrimidine ring with a nitro and chloro substituent at positions 5 and 4, respectively.
Applications De Recherche Scientifique
4-chloro-6-(2-methyl-1-piperidinyl)-5-nitropyrimidine has shown potential applications in various fields of scientific research. It has been studied as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been investigated as a potential anti-inflammatory agent due to its ability to suppress the production of pro-inflammatory cytokines. Furthermore, this compound has been studied as a potential anti-microbial agent due to its ability to inhibit the growth of various bacteria and fungi.
Mécanisme D'action
The mechanism of action of 4-chloro-6-(2-methyl-1-piperidinyl)-5-nitropyrimidine is not fully understood. However, studies have suggested that this compound exerts its anti-cancer, anti-inflammatory, and anti-microbial effects by inhibiting specific enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a key role in cancer cell invasion and metastasis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the activation of NF-κB signaling pathway. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is programmed cell death, in cancer cells. This compound has also been shown to decrease the levels of reactive oxygen species, which are molecules that can cause cellular damage. Furthermore, this compound has been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that can cause inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-6-(2-methyl-1-piperidinyl)-5-nitropyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, this compound has shown potent anti-cancer, anti-inflammatory, and anti-microbial effects in various in vitro and in vivo studies. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its toxicity and pharmacokinetics have not been fully characterized. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 4-chloro-6-(2-methyl-1-piperidinyl)-5-nitropyrimidine. First, further studies are needed to fully characterize the toxicity and pharmacokinetics of this compound. Second, studies are needed to investigate the potential off-target effects of this compound. Third, studies are needed to investigate the potential synergistic effects of this compound with other anti-cancer, anti-inflammatory, and anti-microbial agents. Fourth, studies are needed to investigate the potential use of this compound as a diagnostic tool for cancer and inflammation. Finally, studies are needed to investigate the potential use of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases.
Méthodes De Synthèse
4-chloro-6-(2-methyl-1-piperidinyl)-5-nitropyrimidine can be synthesized by the reaction of 4-chloro-6-nitropyrimidine with 2-methylpiperidine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to this compound using a reducing agent such as sodium borohydride.
Propriétés
IUPAC Name |
4-chloro-6-(2-methylpiperidin-1-yl)-5-nitropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-7-4-2-3-5-14(7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZIHACRTHIXBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

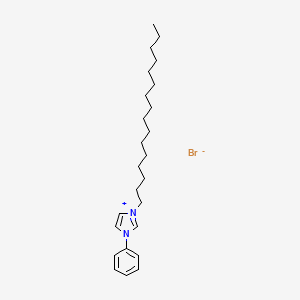
![3-(4-methylphenyl)-5-[2-(trifluoromethyl)phenyl]-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4994557.png)
![2-[(2-aminophenyl)thio]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4994561.png)
![(4-methoxybenzyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4994570.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(5-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4994584.png)
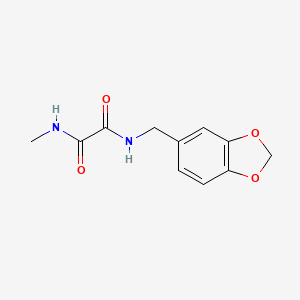
![N-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4994595.png)
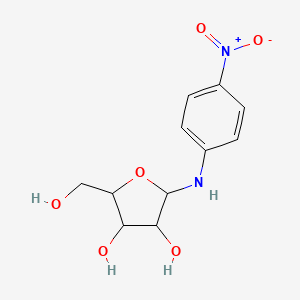

![3-allyl-5-[(5-bromo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4994607.png)
![3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B4994609.png)
![3-methyl-4-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4994610.png)
